2-Amino-5-chloro-2'-fluorobenzophenone is an organic compound with the molecular formula C₁₃H₉ClFNO and a CAS number of 784-38-3. This compound features a benzophenone structure, characterized by a central carbonyl group flanked by two aromatic rings, with an amino group, a chlorine atom, and a fluorine atom attached to the benzene rings. It appears as a yellow solid and has a melting point ranging from 93 to 97 °C .
The compound is known for its use in various chemical syntheses and biological applications. Due to its functional groups, it exhibits reactivity that makes it suitable for electrophilic substitution reactions and other organic transformations.
The compound exhibits biological activity primarily through its interaction with iron (III) ions. It has been employed in analytical methods for determining iron concentrations in environmental waters and soils. Additionally, it serves as a precursor in synthesizing pharmaceuticals, including anxiolytic agents like midazolam . Its potential toxicity necessitates careful handling, as it may cause skin and eye irritation and respiratory issues upon exposure .
Several methods exist for synthesizing 2-Amino-5-chloro-2'-fluorobenzophenone:
The applications of 2-Amino-5-chloro-2'-fluorobenzophenone are diverse:
Research indicates that 2-Amino-5-chloro-2'-fluorobenzophenone interacts specifically with iron (III) ions through electrophilic coupling reactions. This interaction forms complexes that can be analyzed spectrophotometrically. The compound's efficacy can be influenced by environmental factors such as pH and temperature during these interactions .
When compared to other compounds with similar structures, 2-Amino-5-chloro-2'-fluorobenzophenone stands out due to the unique combination of chlorine and fluorine substituents. Here are some similar compounds:
Compound Name | Key Differences |
---|---|
2-Amino-5-chlorobenzophenone | Lacks fluorine; may exhibit different reactivity |
2-Amino-2'-fluorobenzophenone | Lacks chlorine; alters chemical properties |
4-Amino-5-chlorobenzophenone | Different position of amino group; affects stability |
Benzophenone | No amino or halogen substituents; less reactive |
The presence of both chlorine and fluorine atoms in 2-Amino-5-chloro-2'-fluorobenzophenone enhances its reactivity and makes it suitable for specific applications not achievable by its analogs .
Irritant